3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one
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Overview
Description
3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one typically involves the condensation of a suitable benzopyran precursor with a hydroxybutyl group. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 2-hydroxybenzaldehyde and 2-butanol under controlled temperature and pressure conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols are used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzopyran derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The compound is known to modulate various signaling pathways, including those involved in oxidative stress and inflammation. It can bind to specific receptors or enzymes, altering their activity and leading to downstream effects that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxybutanoic acids: These compounds share a similar hydroxybutyl group but differ in their amino functionality.
Pyridine and Pyrrole derivatives: These aromatic heterocycles have similar structural features but differ in their nitrogen-containing rings
Uniqueness
3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one is unique due to its specific combination of a benzopyran core with a hydroxybutyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
653597-72-9 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(2S)-2-hydroxybutyl]isochromen-1-one |
InChI |
InChI=1S/C13H14O3/c1-2-10(14)8-11-7-9-5-3-4-6-12(9)13(15)16-11/h3-7,10,14H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
LVRJXZKFLHMXRP-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](CC1=CC2=CC=CC=C2C(=O)O1)O |
Canonical SMILES |
CCC(CC1=CC2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
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